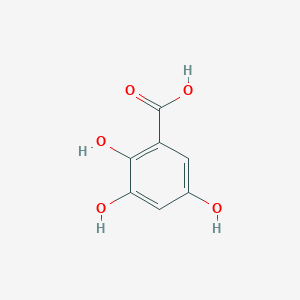

2,3,5-Trihydroxybenzoic acid

描述

2,3,5-Trihydroxybenzoic acid is a phenolic compound with the molecular formula C₇H₆O₅. It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups attached to the benzene ring. This compound is known for its antioxidant properties and is found in various plants and natural products .

准备方法

Synthetic Routes and Reaction Conditions: 2,3,5-Trihydroxybenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of benzoic acid derivatives under controlled conditions. For instance, the hydroxylation of 2,5-dihydroxybenzoic acid using a suitable oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plants. The compound can be isolated through processes like solvent extraction, followed by purification using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions: 2,3,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxybenzoic acids.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydroxybenzoic acids.

Substitution: Halogenated or nitrated benzoic acid derivatives.

科学研究应用

Pharmaceutical Applications

1. Anti-inflammatory and Antioxidant Properties

Research indicates that 2,3,5-trihydroxybenzoic acid exhibits significant anti-inflammatory and antioxidant effects. For instance, it has been shown to decrease the level of NF-κB induction in monocytes treated with hydrogen peroxide. This suggests its potential use in therapies aimed at reducing oxidative stress-related conditions .

2. Cancer Prevention

The compound has been studied for its role in cancer prevention. It acts as an inhibitor of Cyclin Dependent Kinases (CDKs), which are often dysregulated in cancers. In vitro studies demonstrated that this compound can inhibit CDK activity and cancer cell proliferation .

Food Science Applications

1. Antimicrobial Agent

In animal nutrition studies, this compound has been evaluated for its efficacy as an antimicrobial agent in poultry diets. Its incorporation into feed showed a reduction in oocyst shedding of Eimeria, a common pathogen in poultry . This suggests its potential use as a natural additive to enhance animal health.

2. Preservation and Quality Control

The compound is utilized as a standard for determining phenolic content in various food products using the Folin-Ciocalteu assay. This application is crucial for quality control in the food industry to ensure the preservation of antioxidants during processing .

Analytical Chemistry Applications

1. Spectrophotometric Determination

this compound serves as a reagent in catalytic spectrophotometric methods for determining trace metals such as vanadium in environmental samples. This method is based on oxidative coupling reactions that are sensitive to the presence of the compound .

2. Photoelectrochemical Methods

Recent developments have introduced photoelectrochemical platforms for the amperometric determination of this compound in complex matrices such as wines and teas. These methods demonstrated high sensitivity and accuracy with recoveries between 95% and 101% .

Summary of Applications

Case Studies

- Anti-inflammatory Effects Study : A study demonstrated that treatment with 200 μM of this compound significantly increased cell survival rates under oxidative stress conditions.

- Poultry Nutrition Research : A trial involving broiler chickens showed that diets supplemented with 0.1 g/kg of this compound resulted in reduced oocyst shedding compared to control groups.

作用机制

The mechanism of action of 2,3,5-trihydroxybenzoic acid primarily involves its antioxidant properties. It can neutralize free radicals by donating hydrogen atoms or electrons, thereby reducing oxidative stress. The compound also inhibits the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

相似化合物的比较

3,4,5-Trihydroxybenzoic acid (Gallic acid): Similar in structure but with hydroxyl groups at different positions.

2,4,5-Trihydroxybenzoic acid: Another isomer with hydroxyl groups at different positions.

2,3,4-Trihydroxybenzoic acid: Differing in the position of hydroxyl groups.

Uniqueness: 2,3,5-Trihydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity. This specific arrangement allows it to exhibit distinct antioxidant and anti-inflammatory properties compared to its isomers .

生物活性

2,3,5-Trihydroxybenzoic acid, commonly known as gallic acid (GA), is a naturally occurring phenolic compound found in various plants. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by three hydroxyl groups attached to a benzoic acid core. This configuration contributes to its high reactivity and ability to interact with various biological systems.

Biological Activities

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Studies have shown that GA can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase .

2. Anti-inflammatory Effects

Research indicates that gallic acid modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It affects key signaling pathways including MAPK and NF-κB, leading to reduced inflammation in various models of inflammatory diseases .

3. Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against a range of pathogens. A study evaluated its antifungal activity against several strains of Candida and dermatophytes, revealing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the species tested .

4. Anticancer Properties

There is growing evidence supporting the anticancer potential of gallic acid. It induces apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins . Additionally, GA has been shown to inhibit tumor growth in animal models.

Case Studies

- Antifungal Activity : A study assessed the antifungal efficacy of this compound against clinical isolates of Candida species. The results indicated that GA had a potent inhibitory effect on C. albicans and C. krusei with MIC values of 128 µg/mL .

- Anti-inflammatory Effects : In a clinical trial involving patients with inflammatory bowel disease (IBD), supplementation with gallic acid resulted in significant reductions in inflammatory markers compared to placebo groups .

Data Tables

| Activity | MIC (µg/mL) | Tested Strains |

|---|---|---|

| Antifungal (C. albicans) | 128 | ATCC 10231 |

| Antifungal (C. krusei) | 128 | ATCC 6258 |

| Antifungal (Trichophyton sp.) | 32 | Clinical isolates |

| Anti-inflammatory (IBD patients) | N/A | Clinical trial |

属性

IUPAC Name |

2,3,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOELYYRJYYLNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955204 | |

| Record name | 2,3,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33580-60-8 | |

| Record name | 2,3,5-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU4X4VLX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。